REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9]C)=[O:8].O[Li].O>CO.O>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
18.86 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC=C1)C(=O)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
LiOH.H2O
|
Quantity
|
75.4 mmol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The methanol was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous residue was diluted with water (60 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered out
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |